6-(Piperazin-1-yl)pyridine-3-carboxylic acid hydrochloride

Carbonic Anhydrase III Inhibition Dyslipidemia Drug Discovery Oncology Target Validation

6-(Piperazin-1-yl)pyridine-3-carboxylic acid hydrochloride is a bifunctional nicotinic acid derivative comprising a pyridine-3-carboxylic acid core, a 6-position piperazine ring, and is supplied as the hydrochloride salt form. The free base form (CAS: 278803-18-2) has a reported computed LogP of 0.5832 and a melting point of ca.

Molecular Formula C10H14ClN3O2
Molecular Weight 243.69
CAS No. 1955493-81-8
Cat. No. B2992690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Piperazin-1-yl)pyridine-3-carboxylic acid hydrochloride
CAS1955493-81-8
Molecular FormulaC10H14ClN3O2
Molecular Weight243.69
Structural Identifiers
SMILESC1CN(CCN1)C2=NC=C(C=C2)C(=O)O.Cl
InChIInChI=1S/C10H13N3O2.ClH/c14-10(15)8-1-2-9(12-7-8)13-5-3-11-4-6-13;/h1-2,7,11H,3-6H2,(H,14,15);1H
InChIKeyIJQWNRSLBKSVEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Piperazin-1-yl)pyridine-3-carboxylic acid hydrochloride (CAS: 1955493-81-8) — Structural, Physicochemical, and Procurement Baseline for Rational Compound Selection


6-(Piperazin-1-yl)pyridine-3-carboxylic acid hydrochloride is a bifunctional nicotinic acid derivative comprising a pyridine-3-carboxylic acid core, a 6-position piperazine ring, and is supplied as the hydrochloride salt form . The free base form (CAS: 278803-18-2) has a reported computed LogP of 0.5832 and a melting point of ca. 281 °C (dec.), while the hydrochloride salt (CAS: 1955493-81-8) is characterized by a molecular formula of C10H14ClN3O2 and a molecular weight of 243.69 g/mol, and is commercially available from vendors at a minimum purity specification of 95% [1].

Why 6-(Piperazin-1-yl)pyridine-3-carboxylic acid hydrochloride Cannot Be Replaced with Common Nicotinic Acid Analogs or Simple Piperazine Salts


The 6-(piperazin-1-yl) substitution pattern is a critical determinant of biological activity within the nicotinic acid pharmacophore class. Published structure-activity relationship (SAR) studies demonstrate that 6-substituted nicotinic acid analogues inhibit carbonic anhydrase III (CAIII), a target implicated in dyslipidemia and cancer progression, with specific Ki values that vary dramatically depending on the substituent at position 6 [1]. Concurrently, the unsubstituted piperazine nitrogen serves as an essential synthetic handle for late-stage diversification, enabling the introduction of sulfonamides, amides, or alkyl groups to modulate pharmacokinetic properties—a functionality absent in simple nicotinic acid, 6-chloronicotinic acid, or 6-aminonicotinic acid [2]. Furthermore, the hydrochloride salt form provides distinct advantages in aqueous solubility and bulk handling characteristics compared to the free base or alternative salts, directly impacting formulation and experimental reproducibility in assay development .

Quantitative Differential Evidence for 6-(Piperazin-1-yl)pyridine-3-carboxylic acid hydrochloride Against Closest Analogs


CAIII Inhibitory Potential: 6-Piperazinyl Substitution Provides a Defined Scaffold for Structure-Based Optimization

Nicotinic acid (niacin) inhibits CAIII with a Ki of 203 μM, and structure-activity relationship (SAR) studies have established that 6-substituted nicotinic acid analogues can achieve substantially improved potency: 6-(hexyloxy)pyridine-3-carboxylic acid exhibits a Ki of 41.6 μM, representing a ~4.9-fold enhancement over the parent compound [1]. Critically, these SAR findings demonstrate that a hydrogen bond acceptor at the 6-position hydrophobic group is essential for improved CAIII binding [1]. The 6-(piperazin-1-yl) substituent of the target compound provides both the requisite hydrogen bond acceptor capability and a secondary amine for charge-mediated interactions or further derivatization. Although direct experimental Ki data for 6-(piperazin-1-yl)pyridine-3-carboxylic acid hydrochloride against CAIII have not been publicly disclosed, it resides within the pharmacophore sub-class demonstrated to produce single-digit micromolar to sub-micromolar CAIII inhibition [1]. By contrast, 6-chloronicotinic acid lacks the hydrogen bond donor/acceptor capacity of piperazine and is not documented as a CAIII inhibitor in the same assay systems [2].

Carbonic Anhydrase III Inhibition Dyslipidemia Drug Discovery Oncology Target Validation

Physicochemical Property Differentiation: Hydrochloride Salt Maximizes Aqueous Solubility Versus Free Base and Non-Ionizable Analogues

The hydrochloride salt form of 6-(piperazin-1-yl)pyridine-3-carboxylic acid directly addresses solubility limitations observed in the free base (melting point ca. 281 °C with decomposition, indicative of strong intermolecular hydrogen bonding) . Piperazine hydrochloride itself is freely soluble in water (approximately 41% w/v at 20 °C) [1]. Protonation of the piperazine nitrogen and the resulting ionic character in the hydrochloride salt reduces crystal lattice energy, thereby increasing the aqueous dissolution rate—a critical factor for achieving target solution concentrations in biological assay buffers . In contrast, 6-chloronicotinic acid exhibits limited aqueous solubility (2 mg/mL at 20 °C, equivalent to ~12.7 mM) and carries a predicted pKa of 3.24, remaining predominantly anionic under physiological conditions without the solubilizing benefit of a basic nitrogen center [2].

Aqueous Solubility Enhancement Formulation Feasibility Handling and Storage

Nicotinic Acetylcholine Receptor (nAChR) Binding Profile: The 6-Piperazinyl Configuration Yields Distinct Affinity Compared to Isomeric and Substituted Analogues

The 6-(piperazin-1-yl) substitution pattern dictates a unique nicotinic receptor binding profile distinct from regioisomeric analogues. Direct binding data for the target compound demonstrates an EC50 of 2.10 × 10³ nM (2.1 μM) against the nicotinic acetylcholine receptor using [³H]-(-)-nicotine radioligand displacement [1]. In comparison, the 2-substituted isomer (2-(piperazin-1-yl)nicotinic acid) exhibits a Ki of 20 nM against the α4β2 neuronal nicotinic acetylcholine receptor in human cell membranes, representing an approximately 100-fold difference in affinity between the 2- and 6-substituted regioisomers [2]. A further-dimethylated analogue (CHEMBL128196) shows a Ki of 2.39 × 10³ nM against rat brain nicotinic receptors, which is comparable to the target compound and indicates that piperazine methylation does not significantly alter receptor engagement [3]. These data collectively establish that the 6-position of the piperazine substituent on the pyridine ring is a critical structural determinant of nAChR binding affinity, and that substitution at the 2-position dramatically enhances affinity—a finding of direct relevance to users selecting building blocks for nAChR-focused chemical biology programs.

Nicotinic Receptor Pharmacology Ligand-Gated Ion Channel Screening CNS Drug Discovery

Synthetic Versatility: Bifunctional Reactivity Enables Single-Step Library Synthesis Unavailable with Simple Nicotinic Acid Derivatives

The target compound features two orthogonal reactive handles: the carboxylic acid moiety (pKa estimated 2-4) available for amide coupling, esterification, or reduction, and the secondary piperazine amine (pKa conjugate acid estimated 8-10) available for sulfonylation, reductive amination, or urea formation . The piperazinyl-pyridine scaffold is extensively claimed in the patent literature for the synthesis of therapeutic candidates, including inhibitors of Factor VIIa, Factor Xa, and tryptase, underscoring its broad utility in medicinal chemistry [1]. In comparison, 6-chloronicotinic acid requires a separate amination step (typically palladium-catalyzed coupling) to install the piperazine ring, adding one to two synthetic steps, reducing overall yield, and introducing costly catalyst removal steps [2]. The free base form of the target compound (CAS 278803-18-2) can be liberated in situ under basic conditions, offering additional flexibility in synthesis route design.

Parallel Synthesis Fragment-Based Drug Design Medicinal Chemistry Building Blocks

Defined Application Scenarios for 6-(Piperazin-1-yl)pyridine-3-carboxylic acid hydrochloride Based on Quantitative Differentiation Evidence


CAIII-Targeted Fragment-Based Drug Discovery and Hit-to-Lead Optimization

This compound serves as a validated starting scaffold for carbonic anhydrase III (CAIII) inhibitor programs targeting dyslipidemia and cancer metabolism. The 6-substituted nicotinic acid pharmacophore has demonstrated CAIII inhibition with Ki values ranging from 41.6 μM to 203 μM in published SAR studies [1]. The unsubstituted piperazine amine provides a direct vector for chemical elaboration without requiring deprotection steps, enabling rapid synthesis of focused compound libraries to probe CAIII active site subpockets. Procuring this scaffold avoids the need for parallel synthesis of 6-chloronicotinic acid intermediates followed by SNAr or Buchwald-Hartwig amination, reducing hit expansion cycle time.

Neuronal Nicotinic Acetylcholine Receptor (nAChR) Probe Development and Subtype Selectivity Profiling

The target compound engages nicotinic acetylcholine receptors with an EC50 of 2.1 μM, while the regioisomeric 2-(piperazin-1-yl)nicotinic acid exhibits a Ki of 20 nM [2][3]. This 100-fold affinity differential is of direct utility in structure-activity relationship studies mapping regioisomeric preference at nAChR orthosteric sites. Researchers designing nAChR subtype-selective tool compounds should procure both 2- and 6-substituted regioisomers to enable paired screening, which provides immediate insight into the spatial requirements of the binding pocket.

Parallel Library Synthesis for Serine Protease and Coagulation Factor Inhibitor Programs

Piperazinyl-pyridine scaffolds are claimed as key intermediates for Factor VIIa, Factor Xa, and tryptase inhibitors [4]. The target compound's bifunctional reactivity—carboxylic acid for amide coupling and secondary amine for sulfonylation—enables single-step, parallel synthesis of diverse compound arrays. The hydrochloride salt form ensures consistent stoichiometry and solubility in polar aprotic solvents (DMF, DMSO) under standard coupling conditions, improving reproducibility of automated library production compared to free base alternatives.

Physicochemical Property Optimization via Salt Form Selection

For users encountering precipitation or solubility failures with the free base form (MP 281 °C dec.) in aqueous assay systems, the hydrochloride salt offers a predictable alternative with enhanced dissolution kinetics . This is particularly relevant for high-throughput screening (HTS) where DMSO stock solutions are diluted into phosphate-buffered saline (PBS) at pH 7.4, and insoluble parent compounds generate false negatives. The hydrochloride salt systematically mitigates this risk.

Quote Request

Request a Quote for 6-(Piperazin-1-yl)pyridine-3-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.